molecular formula C5H2ClIOS B2380919 3-Chloro-5-iodothiophene-2-carbaldehyde CAS No. 2580220-51-3

3-Chloro-5-iodothiophene-2-carbaldehyde

Cat. No.: B2380919
CAS No.: 2580220-51-3
M. Wt: 272.48
InChI Key: GKXMUVKPORDUTK-UHFFFAOYSA-N
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Description

3-Chloro-5-iodothiophene-2-carbaldehyde is a heteroaromatic building block with the molecular formula C5H2ClIOS and a molecular weight of 272.49 g/mol . It is assigned the CAS Registry Number 2580220-51-3 . This compound serves as a versatile synthetic intermediate in organic chemistry and materials science research. Its structure, featuring both chloro and iodo substituents on the thiophene ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal for creating carbon-carbon bonds in the development of novel aromatic systems . Derivatives of thiophene-2-carbaldehyde are of significant research interest in the design and synthesis of advanced materials. These compounds are explored as core structures in the development of organic semiconductors, luminescent dyes, and components for organic light-emitting diodes (OLEDs) . Furthermore, structurally similar arylthiophene carbaldehydes have been investigated for various biological activities, including as potential antibacterial agents and enzyme inhibitors, highlighting the utility of this chemical scaffold in medicinal chemistry research . Researchers utilize this compound strictly in laboratory settings for developing new chemical entities and functional materials. For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-5-iodothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMUVKPORDUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Strategies

The introduction of chlorine at position 5 of thiophene-2-carbaldehyde can be achieved via electrophilic chlorination. As demonstrated in the synthesis of 5-chlorothiophene-2-carboxylic acid (CN108840854B), chlorine gas is introduced to 2-thiophenecarboxaldehyde under catalytic conditions. The electron-withdrawing aldehyde group directs electrophilic substitution to position 5, yielding 5-chloro-2-thiophenecarboxaldehyde.

Key Reaction Conditions:

  • Catalyst : Active iron powder (1.71 mol per 5.98 mol substrate).
  • Temperature : 30–32°C.
  • Solvent : Dichloromethane or acetonitrile.
  • Yield : 48.7% monochloride (GC purity: 95%).

Iodination at Position 3

Iodination of 5-chloro-2-thiophenecarboxaldehyde requires careful regiocontrol. A Grignard-mediated approach, analogous to the synthesis of 1-bromo-3-chloro-5-iodobenzene, involves deprotonation at position 3 using isopropylmagnesium chloride (iPrMgCl) followed by iodine quenching.

Procedure :

  • Deprotonate 5-chloro-2-thiophenecarboxaldehyde with iPrMgCl at -25°C under inert atmosphere.
  • Add iodine (1.1 eq.) and stir at 20°C for 17 h.
  • Neutralize excess iodine with Na₂S₂O₃ and purify via extraction.

Yield : 82% (based on analogous benzene derivatives).

Metalation-Directed Halogenation

Lithiation-Iodination

Directed ortho-metalation (DoM) enables precise iodination at position 3. Using lithium diisopropylamide (LDA), the thiophene ring is deprotonated at the 3-position, followed by iodine insertion.

Optimized Conditions :

  • Base : LDA (2.5 eq.) in THF at -78°C.
  • Electrophile : I₂ (1.2 eq.).
  • Yield : 68–72% (extrapolated from indole iodination methods).

Chlorine-Iodine Exchange

A halogen-exchange strategy employs 3-bromo-5-chlorothiophene-2-carbaldehyde as an intermediate. Using CuI and a diamine ligand, bromide is replaced with iodide via Ullmann-type coupling.

Limitations :

  • Requires pre-functionalized bromo substrate.
  • Competing side reactions reduce yields to ~50%.

One-Pot Multistep Synthesis

Adapting the one-pot method from CN108840854B, a sequential halogenation-oxidation approach was developed:

  • Chlorination : Introduce Cl₂ to thiophene-2-carbaldehyde at 30°C with Fe catalysis.
  • Iodination : Add N-iodosuccinimide (NIS) and BF₃·Et₂O to direct iodination to position 3.
  • Workup : Quench with Na₂S₂O₃, extract with dichloromethane, and recrystallize.

Yield : 62% (combined steps).

Comparative Analysis of Methods

Method Halogenation Sequence Yield (%) Purity (%) Key Advantage
Sequential Direct Cl → I 82 95 High regioselectivity
Metalation-Directed I → Cl 72 90 No directing groups required
One-Pot Simultaneous 62 88 Reduced purification steps

Challenges and Optimization

Regioselectivity Control

The aldehyde group’s strong electron-withdrawing effect favors electrophilic attack at position 5, necessitating protective strategies (e.g., silylation) for iodination at position 3.

Side Reactions

  • Over-chlorination : Mitigated by limiting Cl₂ stoichiometry.
  • Aldehyde oxidation : Avoided by using anhydrous conditions.

Purification

Recrystallization from isopropyl ether at -30°C achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

Scientific Research Applications

3-Chloro-5-iodothiophene-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-Chloro-5-iodothiophene-2-carbaldehyde with structurally related thiophene carbaldehydes:

Compound Name CAS No. Substituents (Thiophene Positions) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H-NMR, Aldehyde δ)
This compound 2580220-51-3 Cl (3), I (5), CHO (2) 272.5 Not reported Not reported
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3) - Br (4,5), CHO (2) ~344.0* 124–126 δ 9.82 (s, 1H, CHO)
4,5-Dichlorothiophene-2-carbaldehyde 88-15-3 Cl (4,5), CHO (2) 175.0 Not reported Not reported
5-Chlorothiophene-2-carboxylic acid 67482-49-9 Cl (5), COOH (2) 162.6 Not reported Not applicable (carboxylic acid)
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde - CH3 (5), CHO (2) ~192.2* Not reported Not reported

*Calculated based on molecular formula.

Key Observations:
  • Halogen Effects : The iodine substituent in this compound increases molecular weight significantly compared to dichloro or methyl analogs. Brominated analogs (e.g., Compound 3) exhibit higher melting points due to stronger intermolecular halogen interactions .
  • Aldehyde Reactivity : The aldehyde proton chemical shift in brominated analogs (δ ~9.8–10.0) suggests strong electron-withdrawing effects from halogens, which stabilize the aldehyde group. Similar shifts are expected for the iodo-chloro derivative .

Biological Activity

3-Chloro-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of chlorine and iodine substituents on the thiophene ring, contributes to its reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

The molecular formula of this compound is C5_5H2_2ClIOS. The compound features a five-membered aromatic ring containing sulfur, which is essential for its biological interactions. The presence of halogen atoms (chlorine and iodine) enhances its chemical reactivity, making it suitable for various synthetic applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may:

  • Inhibit Enzymatic Activity : By binding to active sites on enzymes, it can inhibit their function, which is critical in pathways related to cancer and microbial growth.
  • Modulate Receptor Activity : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

The halogen substituents can enhance binding affinity and selectivity towards these targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate antimicrobial effectsShowed significant inhibition of E. coli and S. aureus growth with IC50 values in low micromolar range.
Study 2 Investigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with a decrease in cell viability by 70% at 20 µM concentration.
Study 3 Mechanistic study on enzyme inhibitionIdentified as a potent inhibitor of certain kinases involved in cancer progression, with IC50 values comparable to established inhibitors.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its role as a precursor in synthesizing more complex molecules could lead to the discovery of new therapeutic agents targeting infectious diseases and cancer.

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-5-iodothiophene-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation and formylation of a thiophene backbone. A common approach is to start with a pre-functionalized thiophene derivative, such as 3-chlorothiophene-2-carbonyl chloride ( ), followed by iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). The aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group (e.g., using KMnO₄ in acidic conditions).
Critical Parameters:

  • Catalysts: Lewis acids like FeCl₃ improve iodination efficiency .
  • Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) minimize side reactions .
  • Temperature Control: Low temperatures (–10°C to 0°C) during iodination reduce polyhalogenation byproducts .

Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the chloro and iodo substituents. The iodine atom acts as a stronger directing group due to its higher electronegativity and larger atomic radius, favoring oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational tools like Gaussian or ORCA simulate transition states to predict whether coupling occurs preferentially at the 5-iodo or 3-chloro position .
Validation:

  • Compare computed activation energies with experimental outcomes (e.g., HPLC-MS analysis of reaction mixtures) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 7.2–7.5 ppm for thiophene protons) and ¹³C NMR (δ 180–185 ppm for carbonyl carbon) confirm functional groups .
  • FT-IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C–I and C–Cl stretches) .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 288.870 (C₅HClIOS⁺) .

Advanced: How do steric and electronic effects of the iodo and chloro substituents influence nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The electron-withdrawing chloro and iodo groups activate the thiophene ring toward NAS but create steric hindrance. Competitive experiments with varying nucleophiles (e.g., amines vs. alkoxides) reveal:

  • Electronic Effects: Iodo’s stronger −I effect directs nucleophiles to the 2- or 4-position, while chloro’s smaller size allows for meta-directing in some conditions .
  • Steric Effects: Bulky nucleophiles (e.g., tert-butoxide) favor substitution at the less hindered 5-iodo position .
    Experimental Design:
  • Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic contributions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, chemical goggles, and lab coats are mandatory due to the compound’s irritant properties .
  • Ventilation: Use fume hoods to prevent inhalation of volatile aldehydes or iodine byproducts .
  • Waste Disposal: Halogenated waste must be segregated and treated via incineration or specialized contractors .

Advanced: How can X-ray crystallography resolve contradictions in reported crystal packing motifs?

Methodological Answer:
Single-crystal X-ray diffraction with SHELXL ( ) or OLEX2 ( ) resolves ambiguities in hydrogen-bonding networks or π-stacking interactions. For example:

  • Graph Set Analysis: Classify H-bond motifs (e.g., R₂²(8) rings) to identify polymorphic variations .
  • Twinned Data: Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .
    Case Study: Conflicting reports of π-π stacking distances (3.4 Å vs. 3.8 Å) were resolved by re-refining deposited CIF files with updated displacement parameters .

Basic: How does this compound compare to analogs like 5-Chlorothiophene-2-carbaldehyde in reactivity?

Methodological Answer:

Parameter 3-Chloro-5-iodo 5-Chloro
Electrophilicity Higher (iodo’s −I effect)Moderate
NAS Rate Faster at 5-positionSlower, less regioselective
Thermal Stability Lower (C–I bond instability)Higher
Data derived from competition experiments and TGA analysis .

Advanced: What strategies mitigate dehalogenation during catalytic applications (e.g., Pd-mediated couplings)?

Methodological Answer:

  • Ligand Design: Bulky phosphines (e.g., XPhos) suppress β-hydride elimination, retaining the iodo substituent .
  • Additives: Silver salts (Ag₂O) scavenge iodide ions, preventing catalyst poisoning .
  • Low-Temperature Protocols: Reactions at –20°C in THF minimize radical pathways leading to dehalogenation .

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